N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Overview
Description
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.05719778 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycotic Activity
N-(4-methyl-2-pyrimidinyl)benzenesulfonamide and its derivatives have been studied for their antimycotic properties. Some compounds in this class, when tested on strains of Candida albicans and Candida tropicalis, showed slight antimycotic activity (Pecorari, Vampa, Albasini, & Provvisionato, 1987).
Anticancer Potential
Derivatives of this compound have been investigated for potential anticancer activity. Studies on lymphocytic leukemia P388, however, indicated negligible or completely absent activity (Pecorari, Vampa, & Rinaldi, 1987).
Hyperpolarizability and Material Applications
The first hyperpolarizability of compounds including this compound derivatives has been evaluated for potential applications in materials science. These studies are crucial for understanding their utility in nonlinear optical applications (Kucharski, Janik, & Kaatz, 1999).
Enzyme Inhibition Studies
Some derivatives of this compound have been synthesized and analyzed for their ability to inhibit carbonic anhydrase isozymes, showing varying degrees of potency and selectivity (Sūdžius et al., 2010).
Anticancer Activity in Hybrid Molecules
In another study, hybrid molecules containing this compound were synthesized and showed promising anticancer activity against various human cancer cell lines (Kumar et al., 2015).
Corrosion Inhibition
A novel synthesized azopyrazole-benzenesulfonamide derivative, including this compound, has been investigated as an efficient corrosion inhibitor for mild steel, demonstrating high inhibition efficiency and potential for industrial applications (Mostfa et al., 2020).
Antibacterial Agents
The sulfonamide-based dinuclear and polymer Cu(II) complexes, incorporating this compound, have been explored as antibacterial agents. These complexes are characterized for their structural, electrochemical, and magnetic properties, highlighting their potential in antimicrobial applications (Tommasino et al., 2012).
Properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-9-7-8-12-11(13-9)14-17(15,16)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBCSXMWPZTKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873659 | |
Record name | N-(4-Methyl-2-pyrimidinyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486440-58-8 | |
Record name | N-(4-Methyl-2-pyrimidinyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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